2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
3-(5-bromo-1,3,4-thiadiazol-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPZRPVKNMTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors Containing Bromine, Oxazole, and Thiadiazole Functionalities
A common synthetic approach involves the cyclization of suitably functionalized precursors bearing bromine, oxazole, and thiadiazole moieties. Typically, this method starts with a precursor molecule that contains the necessary substituents, which undergoes intramolecular cyclization under controlled conditions.
Reaction Conditions: The cyclization is often carried out in polar aprotic solvents such as dimethylformamide (DMF) under reflux, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate deprotonation and ring closure.
Mechanism: The base activates nucleophilic sites on the precursor, promoting cyclization to form the 1,3,4-thiadiazole ring while maintaining the bromine substituent at position 2 and the oxazole ring at position 5.
Advantages: This method allows for precise substitution patterns and good yields of the target compound.
Bromination of 2-Amino-5-Substituted-1,3,4-Thiadiazole Intermediates
Another key method involves the bromination of 2-amino-5-substituted-1,3,4-thiadiazoles to introduce the bromine atom at position 2.
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Preparation of 2-Amino-1,3,4-thiadiazole: Typically synthesized from thiosemicarbazide derivatives under acidic conditions.
Pretreatment: Dissolution of 2-amino-1,3,4-thiadiazole in an acidic solution to prepare it for bromination.
Bromination: The solution is reacted with bromine in the presence of an oxidant, which facilitates electrophilic substitution at position 2.
Alkali Treatment: After bromination, alkali is added to neutralize the reaction mixture and isolate 2-amino-5-bromo-1,3,4-thiadiazole.
Reaction Conditions: The bromination is conducted under controlled acidity to prevent over-bromination and side reactions. The use of oxidants helps maintain reaction efficiency and product purity.
Environmental and Economic Benefits: This method reduces bromine consumption and waste generation compared to traditional bromination, lowering production costs and environmental impact.
Thiosemicarbazide-Based Cyclization and Sommelet Reaction for Thiadiazole Ring Formation
The synthesis of 2-substituted-5-formyl-1,3,4-thiadiazole derivatives, structurally related to the target compound, employs the cyclization of thiosemicarbazides followed by Sommelet reaction:
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Formation of Thiosemicarbazides: Reaction of appropriate amines with thiosemicarbazide derivatives.
Cyclization: Ring closure to form 1,3,4-thiadiazole rings, with reactivity influenced by the nature of substituents (heterocyclic vs. aromatic).
Sommelet Reaction: Conversion of hexamethylenetetramine salts into 2-substituted-5-formyl-1,3,4-thiadiazoles.
Relevance: Although this method is primarily for formyl-substituted thiadiazoles, it illustrates the versatility of thiosemicarbazide intermediates in thiadiazole synthesis and can be adapted for oxazole substitution.
Functionalization via Nucleophilic Substitution at the Bromine Position
The bromine atom at position 2 in 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole serves as a reactive site for further functionalization:
Cross-Coupling Reactions: The bromine can be displaced in Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of diverse derivatives.
Nucleophilic Substitution: Amines, thiols, or other nucleophiles can substitute the bromine under basic conditions, expanding the compound’s chemical space.
Steric and Electronic Effects: The presence of the oxazole ring influences the reactivity and kinetics of substitution due to steric hindrance and electronic conjugation.
Summary Table of Preparation Methods
| Method Number | Preparation Method Description | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| 1 | Cyclization of bromine-oxazole-thiadiazole precursors | DMF solvent, K₂CO₃ or NaH base, reflux | High regioselectivity, good yields | Requires well-designed precursors |
| 2 | Bromination of 2-amino-5-substituted thiadiazole | Bromine, oxidant, acidic solution, alkali workup | Cost-effective, environmentally friendly | Controls bromine dosage and acidity crucial |
| 3 | Thiosemicarbazide cyclization + Sommelet reaction | Thiosemicarbazides, hexamethylenetetramine, heat | Versatile for various substituents | Adaptable for oxazole substitution |
| 4 | Nucleophilic substitution at bromine site | Amines/thiols, bases, palladium catalysts | Enables diverse functionalization | Influenced by steric/electronic effects |
Detailed Research Findings and Analytical Data
Spectroscopic Characterization: The synthesized compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect characteristic functional groups such as C–Br stretching (~550 cm⁻¹).
Reaction Optimization: Studies indicate that solvent polarity, temperature, and base strength significantly affect cyclization efficiency and bromination selectivity.
Yield and Purity: Optimized bromination methods yield high purity 2-amino-5-bromo-1,3,4-thiadiazole intermediates, facilitating subsequent oxazole attachment.
Environmental Considerations: Modern bromination methods reduce bromine excess and acidic waste, aligning with green chemistry principles.
Chemical Reactions Analysis
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole and thiadiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s biological and chemical properties are influenced by substituents on the thiadiazole ring. Key analogs include:
Key Observations :
- Bromine Position : Bromine at position 2 (as in the target compound) increases electrophilicity compared to position 5 analogs, facilitating nucleophilic substitution reactions .
- Aromatic vs. Aliphatic Substituents : Oxazole and phenyl groups enhance aromatic interactions in drug-receptor binding, while aliphatic groups (e.g., methyl, pyrrolidine) improve metabolic stability .
Reactivity Trends :
Biological Activity
2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique combination of bromine, oxazole, and thiadiazole moieties, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
The molecular formula of this compound is CHBrNOS with a molecular weight of 220.05 g/mol. The compound is synthesized through various methods involving cyclization reactions of appropriate precursors under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole and thiadiazole rings are known to engage in biochemical pathways that lead to antimicrobial and anticancer effects. These interactions may involve the inhibition of specific enzymes or disruption of cellular processes in target organisms or cancer cells.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxazole and thiadiazole derivatives. For instance:
- Study Findings : A study indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 7.8 (Gram-positive) | High |
| Control (Oxytetracycline) | 62.5 (Gram-positive) | Standard |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Case Study : Research demonstrated that various oxazole derivatives showed cytotoxic effects against human cancer cell lines such as HCT116 and PC3. The cytotoxicity was evaluated using the MTT assay method .
- Results : The presence of electron-withdrawing groups in the structure enhanced the anticancer activity significantly.
| Cell Line | IC (µM) | Compound |
|---|---|---|
| HCT116 | 13.62 | 2-Bromo derivative |
| PC3 | 21.74 | 2-Bromo derivative |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been substantiated through in vivo studies:
- Research Insights : A study reported that compounds structurally related to this compound exhibited significant edema inhibition in carrageenan-induced paw edema models .
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 25 | 82.3 |
| Indomethacin (control) | 48.3 |
Antioxidant Activity
The antioxidant capacity of this compound has also been highlighted:
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole?
The synthesis often involves nucleophilic substitution or cyclization reactions. For example, bromine substitution on pre-functionalized thiadiazole cores (e.g., using ω-bromoacetophenone derivatives) is a key step . Thionation of diacylhydrazines followed by cyclization is another method, with bromine introduced via electrophilic aromatic substitution or halogen exchange . Reaction conditions (e.g., solvent polarity, temperature) must optimize yield and minimize side products like dehalogenation.
Q. How is the bromine atom in the 2-position of the thiadiazole ring utilized in further functionalization?
The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling C–C bond formation. Substitution with amines or thiols under basic conditions is also common, as demonstrated in analogous brominated thiadiazoles . Kinetic studies suggest that steric hindrance from the oxazolyl group may influence substitution rates.
Q. What spectroscopic techniques are used to characterize this compound?
Basic characterization includes / NMR to confirm substituent positions and purity. Mass spectrometry (EI/ESI) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C–Br stretching at ~550 cm) . UV-Vis spectroscopy may probe electronic transitions influenced by the oxazolyl-thiadiazole conjugation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations model the electron density distribution, HOMO-LUMO gaps, and aromaticity. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can predict π-electron delocalization and reactivity . Comparative studies with non-brominated analogs reveal how bromine affects electron-withdrawing properties and charge transfer in supramolecular systems .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Single-crystal X-ray diffraction often reveals planarity deviations in the thiadiazole-oxazole system due to steric interactions. Data collection at 296 K with a Bruker APEXII CCD diffractometer (Mo-Kα radiation) and multi-scan absorption correction (SADABS) improves accuracy. Refinement using full-matrix least-squares methods (R factor < 0.05) ensures precise bond-length measurements (e.g., C–Br: ~1.89 Å) .
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
In Suzuki-Miyaura reactions, the 2-bromo position on the thiadiazole ring shows higher reactivity than the oxazolyl group due to lower electron density. Computational studies (NBO analysis) indicate that bromine’s inductive effect enhances electrophilicity at C2, favoring transmetalation with palladium catalysts . Competing pathways (e.g., homocoupling) are suppressed using Pd(OAc)/SPhos ligand systems.
Q. What contradictions exist between experimental and theoretical data for this compound?
Discrepancies arise in aromaticity assessments: X-ray data suggest moderate π-delocalization in the thiadiazole ring, while DFT predicts reduced aromaticity compared to 1,2,5-thiadiazoles . NMR chemical shifts (e.g., deshielded protons near the oxazolyl group) may conflict with calculated shielding tensors, requiring solvent-effect corrections in simulations.
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound’s WGK 3 classification indicates severe aquatic toxicity. Handling requires PPE (gloves, goggles), fume hoods, and inert atmosphere for reactions. Bromine release during decomposition necessitates neutralization with sodium thiosulfate. Storage at –20°C in amber glass under argon minimizes degradation .
Data Contradiction and Resolution
Q. How can researchers reconcile conflicting spectroscopic and crystallographic data on bond lengths?
For example, X-ray data may show shorter C–Br bonds (1.89 Å) than DFT predictions (1.92 Å). This discrepancy arises from crystal packing forces (e.g., halogen bonding) absent in gas-phase calculations. Hybrid functional adjustments (e.g., B3LYP-D3 with dispersion corrections) improve agreement .
Q. Why do biological activity assays show variability across studies?
Differences in cell lines, assay conditions (e.g., pH, solvent), and impurity profiles (e.g., residual bromine) affect results. Rigorous HPLC purity validation (>98%) and standardized protocols (e.g., MTT assay at 24 h incubation) reduce variability. Molecular docking studies (AutoDock Vina) guide structure-activity relationships by predicting binding modes to target enzymes .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Analytical Validation : Pair NMR with HSQC/HMBC for unambiguous assignment of heterocyclic protons .
- Computational Workflow : Combine Gaussian (DFT) and Mercury (crystallography) for multi-scale modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
